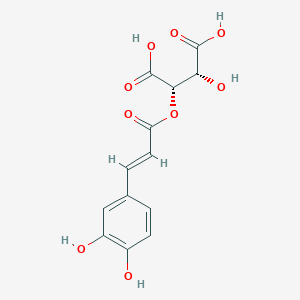

(2S,3R)-trans-caftaric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3R)-trans-caftaric acid is a cinnamate ester obtained by formal condensation of the carboxy group of trans-caffeic acid with one of the hydroxy groups of meso-tartaric acid. It has a role as a metabolite. It is a dicarboxylic acid, a cinnamate ester, a tetraric acid derivative and a member of catechols. It derives from a meso-tartaric acid and a trans-caffeic acid.

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Flavor Enhancement and Preservation

(2S,3R)-trans-Caftaric acid is recognized for its flavor-enhancing properties in food products. It is commonly used as a natural additive in wines and grape juices, contributing to their sensory profiles. Studies have shown that this compound can inhibit oxidation processes in food products, thereby extending shelf life and maintaining quality. For example, it has been reported to inhibit the oxidation of low-density lipoproteins (LDL) isolated from human plasma by 97.6% at a concentration of 5 μM in vitro .

Antioxidant Properties

The antioxidant capacity of this compound is significant. Research indicates that it can prevent protein carbonylation and reduce oxidative stress markers in vivo when administered through dietary sources such as red wine . The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage in food matrices.

Pharmaceutical Applications

Potential Health Benefits

this compound exhibits various biological activities that may be beneficial for human health. It has been linked to anti-inflammatory effects and may play a role in managing conditions related to oxidative stress . In animal studies, dietary administration of red wine containing caftaric acid was associated with decreased activities of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase .

Mechanisms of Action

The mechanisms underlying the biological effects of this compound are still under investigation. Initial findings suggest that it may interact with the GABAergic system, indicating potential implications for anxiety-related disorders. Further research is needed to elucidate these pathways and confirm clinical relevance.

Agricultural Applications

Natural Pesticide Potential

Recent studies have explored the use of this compound as a natural pesticide due to its antifungal properties. The compound has demonstrated effectiveness against various plant pathogens, suggesting its potential as an environmentally friendly alternative to synthetic pesticides . This application aligns with increasing demands for sustainable agricultural practices.

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Rice-Evans et al. (1997) | Identified antioxidant properties of phenolic compounds including caftaric acid | Supports the use of caftaric acid in functional foods |

| Villaño et al. (2007) | Demonstrated radical scavenging ability of caftaric acid | Highlights potential health benefits related to oxidative stress |

| Meyer et al. (2013) | Found caftaric acid inhibits LDL oxidation significantly | Suggests cardiovascular protective properties |

Eigenschaften

Molekularformel |

C13H12O9 |

|---|---|

Molekulargewicht |

312.23 g/mol |

IUPAC-Name |

(2S,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11+/m1/s1 |

InChI-Schlüssel |

SWGKAHCIOQPKFW-BOCAPUTCSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O[C@@H]([C@H](C(=O)O)O)C(=O)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.